
2-acetyl-1-isopropyl-N-phenyl-3-pyrazolidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-1-isopropyl-N-phenyl-3-pyrazolidinamine is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as phenylbutazone, and it has been widely used for the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and gout. Phenylbutazone was first synthesized in the 1940s and has since been extensively studied for its biochemical and physiological effects.
作用機序
Phenylbutazone inhibits the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins play a crucial role in the inflammatory response, pain perception, and fever. By inhibiting the activity of COX enzymes, phenylbutazone reduces the synthesis of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Phenylbutazone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to induce apoptosis in cancer cells. However, phenylbutazone can also have several adverse effects, including gastrointestinal bleeding, renal toxicity, and bone marrow suppression.
実験室実験の利点と制限
Phenylbutazone can be used in lab experiments to study its anti-inflammatory, analgesic, and antipyretic properties. It can also be used to study its potential as an anticancer agent. However, phenylbutazone can also have several adverse effects, which need to be taken into consideration when designing lab experiments.
将来の方向性
There are several future directions for the study of phenylbutazone. One direction is the development of new derivatives of phenylbutazone with improved efficacy and reduced adverse effects. Another direction is the study of the mechanism of action of phenylbutazone, which could lead to the development of new drugs for the treatment of inflammatory conditions and cancer. Finally, the study of the pharmacokinetics of phenylbutazone could lead to the development of new drug delivery systems for the treatment of inflammatory conditions and cancer.
合成法
Phenylbutazone can be synthesized through several methods, including the reaction of 4-chlorobutyric acid with phenylhydrazine, followed by the reaction of the resulting compound with acetic anhydride. Another method involves the reaction of 4-butylresorcinol with phenylhydrazine, followed by the reaction of the resulting compound with acetic anhydride. Both methods yield phenylbutazone as a white crystalline powder.
科学的研究の応用
Phenylbutazone has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, leading to a reduction in inflammation, pain, and fever. Phenylbutazone has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
1-(5-anilino-2-propan-2-ylpyrazolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(2)16-10-9-14(17(16)12(3)18)15-13-7-5-4-6-8-13/h4-8,11,14-15H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARKFCKJQBWTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(N1C(=O)C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Anilino-2-propan-2-ylpyrazolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B6086098.png)
methanol](/img/structure/B6086103.png)
![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)
![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)
![N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)

![N-(2-fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6086141.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6086157.png)
![5,5-dimethyl-2-({[3-(trifluoromethyl)benzyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6086163.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6086168.png)
![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)

